molecular formula C22H23NO2 B13769933 N,N-diethyl-3'-methyl-2,2'-spirobi[2H-1-benzopyran]-7-amine CAS No. 51988-34-2

N,N-diethyl-3'-methyl-2,2'-spirobi[2H-1-benzopyran]-7-amine

Cat. No.: B13769933
CAS No.: 51988-34-2
M. Wt: 333.4 g/mol
InChI Key: WTUILHKBEDHSAX-UHFFFAOYSA-N
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Description

N,N-diethyl-3’-methyl-2,2’-spirobi[2H-1-benzopyran]-7-amine is a complex organic compound known for its unique structural properties. This compound belongs to the class of spiro compounds, which are characterized by a spiro-connected bicyclic system. The presence of the benzopyran moiety and the amine group makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-3’-methyl-2,2’-spirobi[2H-1-benzopyran]-7-amine typically involves multi-step organic reactions. One common method includes the condensation of 3-methyl-2H-chromen-2-one with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the mixture is heated to facilitate the formation of the spiro compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-3’-methyl-2,2’-spirobi[2H-1-benzopyran]-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides can introduce new alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Alkyl halides, polar aprotic solvents, moderate temperatures.

Major Products

    Oxidation: Oxidized derivatives of the spiro compound.

    Reduction: Reduced amine derivatives.

    Substitution: Alkyl-substituted spiro compounds.

Scientific Research Applications

N,N-diethyl-3’-methyl-2,2’-spirobi[2H-1-benzopyran]-7-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N,N-diethyl-3’-methyl-2,2’-spirobi[2H-1-benzopyran]-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-diethyl-3-methylbenzamide: Known for its use as an insect repellent.

    N,N-diethyl-2-methylbenzamide: Another variant with similar structural properties but different biological activities.

Uniqueness

N,N-diethyl-3’-methyl-2,2’-spirobi[2H-1-benzopyran]-7-amine stands out due to its spiro-connected bicyclic system, which imparts unique chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its diverse range of applications in scientific research.

Properties

CAS No.

51988-34-2

Molecular Formula

C22H23NO2

Molecular Weight

333.4 g/mol

IUPAC Name

N,N-diethyl-3'-methyl-2,2'-spirobi[chromene]-7-amine

InChI

InChI=1S/C22H23NO2/c1-4-23(5-2)19-11-10-17-12-13-22(25-21(17)15-19)16(3)14-18-8-6-7-9-20(18)24-22/h6-15H,4-5H2,1-3H3

InChI Key

WTUILHKBEDHSAX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=CC3(O2)C(=CC4=CC=CC=C4O3)C

Origin of Product

United States

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